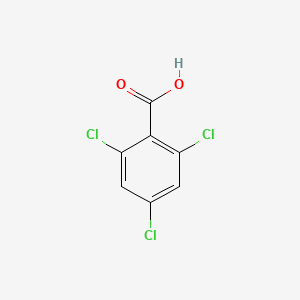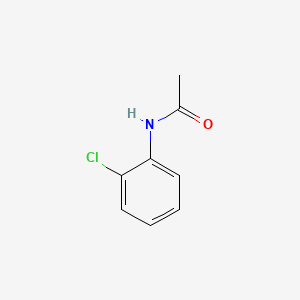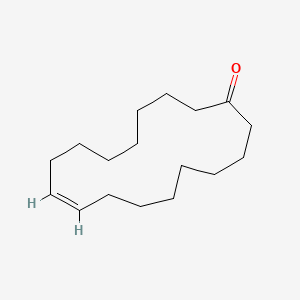![molecular formula C15H13N3O2S B1203237 6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Potential : Benzimidazole derivatives, including those similar to 6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole, have shown potent antibacterial properties against strains like MSSA and MRSA, and also displayed promising anticancer activity against various cancer cell lines (Pham et al., 2022).
Anti-inflammatory Activity
- Anti-inflammatory Properties : Benzimidazole derivatives have been tested for anti-inflammatory activity and found effective, indicating potential therapeutic uses in inflammatory conditions (Bhor & Sable, 2022).
Antimicrobial Agent Development
- Development of Antimicrobial Agents : A study focused on synthesizing benzimidazole-2-carbamates, demonstrating moderate to good antibacterial and antifungal activities, indicating potential as antimicrobial agents (Raghunath & Viswanathan, 2014).
Anticancer Agent Evaluation
- Evaluation as Anticancer Agents : Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents, showing significant cytotoxicity against human neoplastic cell lines (Romero-Castro et al., 2011).
Antibacterial Properties
- Selective Antibacterial Properties : Some benzimidazole derivatives show specific antibacterial properties, particularly against Helicobacter spp., and have been explored for their potential use in treating infections caused by these bacteria (Kühler et al., 2002).
Topoisomerase II Inhibitors
- Inhibition of Topoisomerase II : Benzimidazole compounds have been identified as inhibitors of eukaryotic DNA topoisomerase II, suggesting their potential use in cancer therapy (Pınar et al., 2004).
Glucosidase Inhibitors and Antioxidant Activity
- Potential as Glucosidase Inhibitors : Benzimidazole derivatives with antioxidant activity have been identified as potent glucosidase inhibitors, which could have applications in treating disorders like diabetes (Özil et al., 2018).
Tuberculostatic Agents
- Tuberculostatic Activity : Some benzimidazole derivatives have shown activity against tuberculosis, indicating potential use as tuberculostatic agents (Foks et al., 2005).
Drug-Metabolizing Enzyme Inducer
- Inducer of Drug-Metabolizing Enzymes : Certain benzimidazole compounds, like albendazole, have been found to induce rat liver microsomal drug-metabolizing enzymes (Souhaili-el Amri et al., 1988).
Antihypertensive Activity
- Antihypertensive Properties : Benzimidazole derivatives have been synthesized and tested for their antihypertensive activity, showing significant potential in this area (Sharma et al., 2010).
Eigenschaften
Produktname |
6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
6-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c1-10-2-7-13-14(8-10)17-15(16-13)21-9-11-3-5-12(6-4-11)18(19)20/h2-8H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
RUAWVULWPTYWLK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



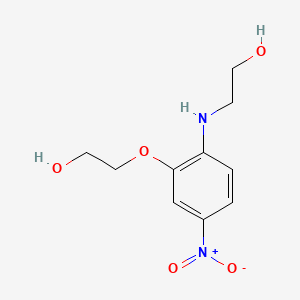
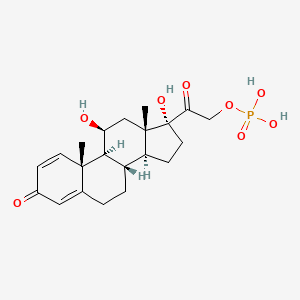

![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
